N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H13ClFN3O3S and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0350183 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticonvulsant Properties
Research has shown that derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their anticonvulsant properties. For example, a study designed and synthesized new N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, evaluating them for anticonvulsant activity and neurotoxicity in several seizure models. The study identified compounds with significant protective effects, indicating the potential of these derivatives as anticonvulsant agents (Tripathi et al., 2012).
Anticancer Activity
Another area of application is in the development of anticancer agents. A study synthesized various substituted N-substituted hydrazine carbothioamide derivatives and evaluated them for cytostatic activity against human and murine leukemia cells. Some compounds showed low micromolar inhibitory concentrations, suggesting their potential as cytostatic agents (Karki et al., 2011).
Antimicrobial and Antioxidant Activities
Additionally, hydrazinecarbothioamide derivatives have been evaluated for antimicrobial and antioxidant activities. For instance, novel 1,3,4-oxadiazole derivatives, synthesized from reactions involving hydrazinecarbothioamide, showed significant antibacterial and moderate antifungal activities (Chawla et al., 2010). Another study synthesized hydrazinecarbothioamides and 1,2,4-triazole derivatives, finding that some exhibited excellent antioxidant activity (Barbuceanu et al., 2014).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c17-11-2-1-3-12(18)10(11)7-15(22)20-21-16(25)19-9-4-5-13-14(6-9)24-8-23-13/h1-6H,7-8H2,(H,20,22)(H2,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIBNXFRBHUABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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